3-Chloro-2-methyl-6-nitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-6-nitro-2H-indazole is an organic compound belonging to the family of heterocyclic compounds. It is characterized by a fused ring structure containing nitrogen atoms.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Result of Action
Given the medicinal applications of indazole compounds, it can be inferred that they have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-6-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-methylindazole followed by chlorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step employs thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-6-nitro-2H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol, dimethylformamide).
Major Products Formed
Reduction: 3-Amino-2-methyl-6-nitro-2H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methyl-6-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in studies investigating the biological activity of indazole derivatives, including their interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-nitro-2H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-2-methyl-4-nitro-2H-indazole: Similar structure but with the nitro group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
3-Chloro-2-methyl-6-nitro-2H-indazole is unique due to the presence of both a chlorine atom and a nitro group on the indazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-2-methyl-6-nitroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBKYTLFCUGBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.